molecular formula C20H15BrN4O B611910 YW2065

YW2065

货号: B611910
分子量: 407.3 g/mol
InChI 键: ATYUYECWVYSPBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YW2065 是一种已知具有作为 Axin-1 稳定剂作用的化合物。Axin-1 是一种支架蛋白,它调节 β-连环蛋白的蛋白酶体降解。 This compound 通过 Wnt/β-连环蛋白信号传导抑制和 AMP 激活蛋白激酶 (AMPK) 激活的双重作用表现出抗结肠直肠癌作用 .

准备方法

合成路线和反应条件

YW2065 是基于驱虫药吡喹酮的结构和之前的先导化合物 FX1128 合成的。 合成路线包括形成吡唑-4-甲酰胺,它是 this compound 的核心结构 .

工业生产方法

This compound 的工业生产方法没有得到广泛的记录。

化学反应分析

反应类型

YW2065 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以氧化形成不同的氧化产物。

    还原: 该化合物可以还原形成各种还原衍生物。

    取代: this compound 可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

与 this compound 反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件因所需产物和特定反应途径而异 .

形成的主要产物

This compound 反应形成的主要产物包括各种氧化、还原和取代衍生物,它们可能具有不同的生物活性 .

科学研究应用

Scientific Research Applications

YW2065 has several notable applications across various scientific domains:

1. Oncology Research:

  • Colorectal Cancer Treatment: this compound has demonstrated significant anti-cancer effects in vitro and in vivo, particularly against CRC. Its dual mechanism of action makes it a strong candidate for further clinical development .
  • Wnt/β-Catenin Pathway Studies: The compound is utilized as a research tool to investigate the Wnt/β-catenin signaling pathway's role in cancer biology and therapeutic interventions .

2. Pharmacological Studies:

  • Pharmacokinetics and Toxicity Assessment: this compound exhibits favorable pharmacokinetic properties with minimal toxicity, making it suitable for therapeutic applications .
  • Combination Therapies: Research is ongoing to evaluate the efficacy of this compound in combination with other therapies to enhance anti-tumor effects and overcome resistance mechanisms .

3. Drug Development:

  • Lead Compound for New Therapies: this compound serves as a lead compound for developing new anti-cancer drugs targeting the Wnt pathway, potentially leading to novel treatment options for CRC and other malignancies .

Case Studies

Case Study 1: Efficacy in Mouse Models
In preclinical studies using mouse xenograft models, this compound exhibited robust anti-tumor activity against CRC cells. The compound effectively reduced tumor size and inhibited metastasis while maintaining a favorable safety profile .

Case Study 2: Synergistic Effects with Immunotherapy
Research is exploring the potential synergistic effects of this compound when combined with immune checkpoint inhibitors. Preliminary data suggest that its ability to modulate the tumor microenvironment may enhance responses to immunotherapy in CRC patients .

作用机制

YW2065 通过稳定 Axin-1 发挥作用,Axin-1 是一种调节 β-连环蛋白蛋白酶体降解的支架蛋白。这种稳定作用导致 Wnt/β-连环蛋白信号通路的抑制。 此外,this compound 激活 AMP 激活蛋白激酶 (AMPK),提供额外的抗癌机制 .

相似化合物的比较

类似化合物

This compound 的独特性

This compound 由于其 Wnt/β-连环蛋白信号传导抑制和 AMPK 激活的双重作用而独一无二。 这种双重机制提供了强大的抗癌作用,使其成为治疗结肠直肠癌的有希望的治疗候选药物 .

生物活性

YW2065, a pyrazole-4-carboxamide derivative, has emerged as a promising therapeutic candidate, particularly in the context of colorectal cancer (CRC). Its biological activity is primarily attributed to its ability to inhibit the Wnt/β-catenin signaling pathway while simultaneously activating the AMP-activated protein kinase (AMPK) pathway. This dual action positions this compound as a significant player in cancer treatment strategies.

This compound's primary mechanism involves stabilizing Axin-1, a scaffolding protein crucial for the regulation of β-catenin degradation. By stabilizing Axin-1, this compound effectively inhibits the Wnt signaling pathway, which is often dysregulated in CRC and other cancers. The inhibition of this pathway prevents the accumulation of β-catenin in the nucleus, thereby blocking the transcription of Wnt target genes that promote cell proliferation and survival .

Additionally, this compound activates AMPK, a key energy sensor in cells that regulates metabolism and promotes cell cycle arrest and apoptosis in cancer cells . This dual mechanism not only enhances its anticancer efficacy but also reduces potential toxicity associated with other Wnt inhibitors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), SGC-7901 (gastric cancer), and A875 (melanoma).
  • IC50 Values : The compound showed IC50 values ranging from 7.59 to 12.43 μM across different cell lines, indicating potent cytotoxicity .

The effects on cell viability were assessed using CCK8 assays, revealing a dose-dependent inhibition of cell growth. Furthermore, colony formation assays indicated a marked reduction in colony numbers post-treatment with this compound, underscoring its potential to suppress tumorigenic properties .

In Vivo Studies

In vivo studies using mouse xenograft models have further validated the efficacy of this compound. Mice treated with this compound showed significant tumor regression compared to control groups. Notably, pharmacokinetic studies indicated favorable absorption and distribution characteristics without evident toxicity, making it a safer alternative to existing therapies .

Case Studies and Clinical Implications

Recent research highlights the potential clinical implications of this compound in treating CRC. For instance:

  • Case Study 1 : A study demonstrated that mice treated with this compound exhibited reduced tumor size and weight compared to untreated controls. This suggests its effectiveness in inhibiting tumor growth through Wnt signaling modulation.
  • Case Study 2 : Another investigation revealed that combining this compound with other therapeutic agents could enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cell Line IC50 (μM) Mechanism Outcome
In VitroHuh77.59Wnt/β-catenin inhibitionSignificant cytotoxicity
In VitroSGC-790112.43AMPK activationReduced cell viability
In VivoMouse XenograftN/ADual pathway modulationTumor regression observed

属性

分子式

C20H15BrN4O

分子量

407.3 g/mol

IUPAC 名称

1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26)

InChI 键

ATYUYECWVYSPBS-UHFFFAOYSA-N

SMILES

BrC(C=CC=C1)=C1N2N=CC(C(NC(C=C3)=NC4=C3C=CC=C4)=O)=C2C

规范 SMILES

CC1=C(C=NN1C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4C=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

YW2065;  YW 2065;  YW-2065

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YW2065
Reactant of Route 2
Reactant of Route 2
YW2065
Reactant of Route 3
Reactant of Route 3
YW2065
Reactant of Route 4
Reactant of Route 4
YW2065
Reactant of Route 5
Reactant of Route 5
YW2065
Reactant of Route 6
YW2065

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。